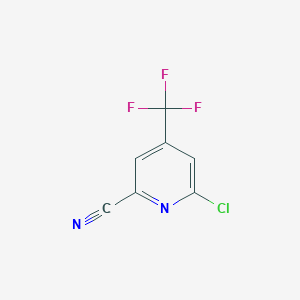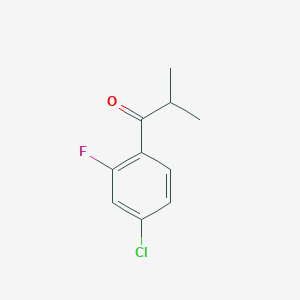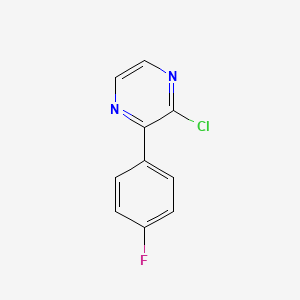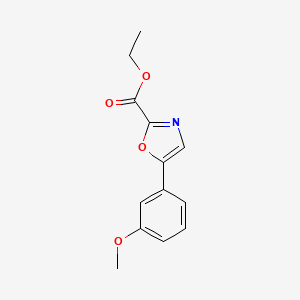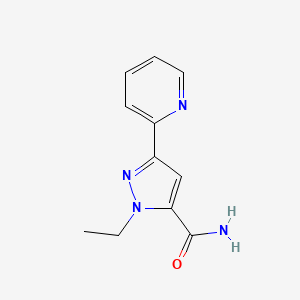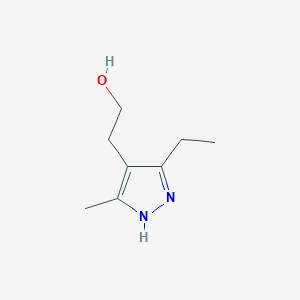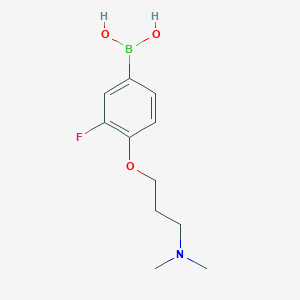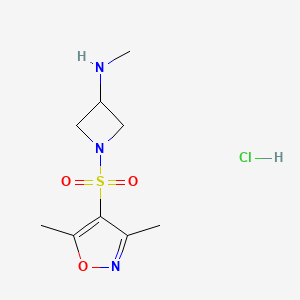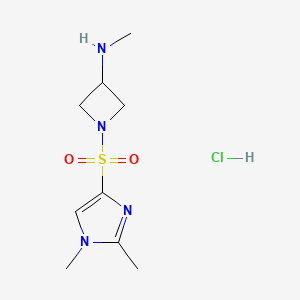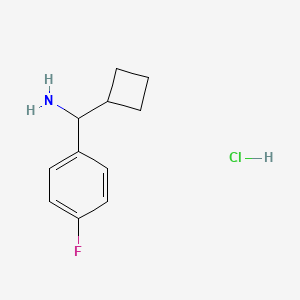
1-(3-Chloropyrazin-2-yl)-decahydroquinoline
Overview
Description
The compound “1-(3-Chloropyrazin-2-yl)-decahydroquinoline” is a complex organic molecule that likely contains a pyrazine ring (a six-membered ring with two nitrogen atoms) and a decahydroquinoline structure .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, related compounds such as 3-chloropyrazine-2-carboxamide have been synthesized through aminodehalogenation with variously substituted benzylamines . Another method involves the oxidative cyclization of 1-(pyrazin-2-yl)guanidine derivatives .Molecular Structure Analysis
The molecular structure of “this compound” would likely be complex due to the presence of the pyrazine and decahydroquinoline structures. Related compounds have been analyzed using techniques such as FT-IR, FT-Raman, UV, and NMR spectroscopy .Scientific Research Applications
1-(3-Chloropyrazin-2-yl)-decahydroquinoline has been studied for its potential as a pharmaceutical agent and as a laboratory reagent. In particular, it has been studied for its potential to inhibit the growth of cancer cells and to protect against oxidative stress. It has also been studied for its potential to act as an antioxidant, anti-inflammatory, and anti-viral agent. Additionally, it has been studied for its potential to act as a neuroprotectant and to modulate the activity of certain enzymes involved in the metabolism of drugs.
Mechanism of Action
The mechanism of action of 1-(3-Chloropyrazin-2-yl)-decahydroquinoline is not yet fully understood. However, it is believed to act by modulating the activity of certain enzymes involved in the metabolism of drugs. It is also believed to act by inhibiting the growth of cancer cells and by protecting against oxidative stress. Additionally, it is believed to act as an antioxidant, anti-inflammatory, and anti-viral agent.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not yet been fully studied. However, it is believed to have a number of beneficial effects, including the inhibition of the growth of cancer cells, protection against oxidative stress, modulation of the activity of certain enzymes involved in the metabolism of drugs, and antioxidant, anti-inflammatory, and anti-viral activities. Additionally, it is believed to have neuroprotective effects.
Advantages and Limitations for Lab Experiments
1-(3-Chloropyrazin-2-yl)-decahydroquinoline has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize and purify. Additionally, it is believed to have a number of beneficial effects, including the inhibition of the growth of cancer cells, protection against oxidative stress, modulation of the activity of certain enzymes involved in the metabolism of drugs, and antioxidant, anti-inflammatory, and anti-viral activities. However, there are also some limitations to its use in laboratory experiments. For example, it is not yet fully understood how it works and how it interacts with other chemicals and biological systems. Additionally, it is not yet known if it has any adverse effects.
Future Directions
1-(3-Chloropyrazin-2-yl)-decahydroquinoline has potential for a number of future applications. For example, further research could be done to explore its potential as a pharmaceutical agent and as a laboratory reagent. Additionally, further research could be done to explore its mechanism of action and its biochemical and physiological effects. Additionally, further research could be done to explore its potential as an antioxidant, anti-inflammatory, and anti-viral agent. Finally, further research could be done to explore its potential as a neuroprotectant and to modulate the activity of certain enzymes involved in the metabolism of drugs.
properties
IUPAC Name |
1-(3-chloropyrazin-2-yl)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3/c14-12-13(16-8-7-15-12)17-9-3-5-10-4-1-2-6-11(10)17/h7-8,10-11H,1-6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYFVUHPYTOGTDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CCCN2C3=NC=CN=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



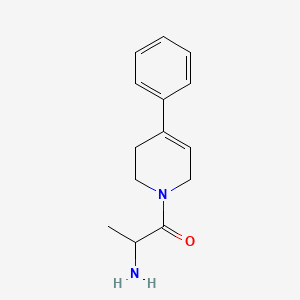
![6-chloro-N-[3-(methoxymethyl)phenyl]pyrimidin-4-amine](/img/structure/B1489480.png)
